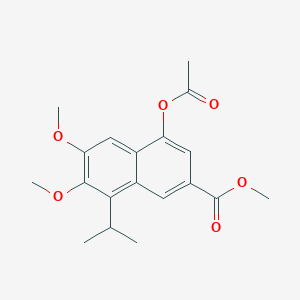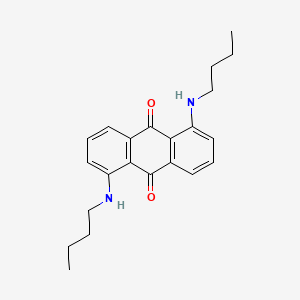
9,10-Anthracenedione, 1,5-bis(butylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(butylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of butylamino groups at the 1 and 5 positions of the anthracene-9,10-dione core, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-bis(butylamino)anthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with butylamine. One common method is the nucleophilic substitution reaction where 1,5-dichloroanthracene-9,10-dione reacts with butylamine under controlled conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of 1,5-bis(butylamino)anthracene-9,10-dione can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis(butylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The butylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like alkylamines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthracene-9,10-dione derivatives, which can have different functional groups replacing the butylamino groups .
Wissenschaftliche Forschungsanwendungen
1,5-Bis(butylamino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and dyes.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound can act as inhibitors of certain enzymes, making them potential candidates for drug development.
Wirkmechanismus
The mechanism of action of 1,5-bis(butylamino)anthracene-9,10-dione involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes by binding to their active sites, thereby blocking their activity . These interactions make it a potential candidate for anticancer and antimicrobial therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Bis(butylamino)anthracene-9,10-dione
- 1,8-Bis(butylamino)anthracene-9,10-dione
- 1,5-Bis(diethylamino)anthracene-9,10-dione
Uniqueness
1,5-Bis(butylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it has shown higher efficacy in certain biological assays and better stability under various conditions .
Eigenschaften
CAS-Nummer |
100693-82-1 |
|---|---|
Molekularformel |
C22H26N2O2 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
1,5-bis(butylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O2/c1-3-5-13-23-17-11-7-9-15-19(17)21(25)16-10-8-12-18(20(16)22(15)26)24-14-6-4-2/h7-12,23-24H,3-6,13-14H2,1-2H3 |
InChI-Schlüssel |
YIFQQKZGMOKOQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


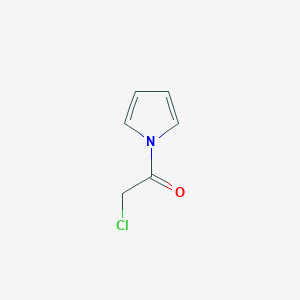

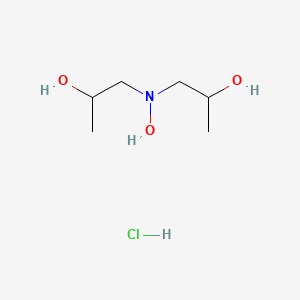



![N-[(Benzenesulfonyl)oxy]-N-phenylaniline](/img/structure/B13129127.png)

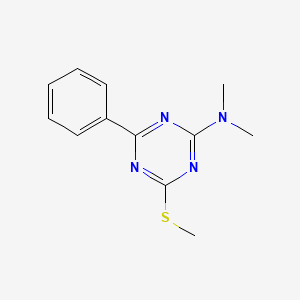
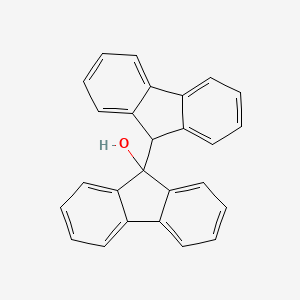
![Ethyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B13129169.png)
![(1R,6R)-3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13129174.png)

